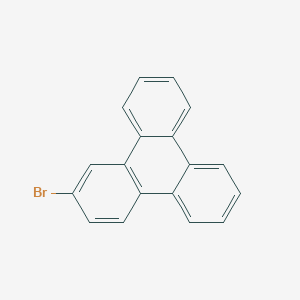

2-Bromotriphenylene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDOYYDMCZUHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593308 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19111-87-6 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization of 2 Bromotriphenylene

Established Synthetic Pathways for 2-Bromotriphenylene

Traditional methods for synthesizing the this compound core remain valuable for their reliability and well-understood mechanisms. These pathways often involve multi-step sequences, beginning with pre-functionalized precursors.

One of the most direct and established routes to this compound is through the Sandmeyer reaction, starting from 2-aminotriphenylene. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide. wikipedia.orglscollege.ac.in The process involves two main steps:

Diazotization : The primary aromatic amine, 2-aminotriphenylene, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution : The resulting triphenylene-2-diazonium bromide is then treated with a copper(I) bromide (CuBr) catalyst. jk-sci.com The copper(I) species facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound. jk-sci.com

The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating a diazo radical and copper(II) bromide. jk-sci.combyjus.com The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst. jk-sci.combyjus.com The Sandmeyer reaction is highly valued for its ability to introduce substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| Diazotization | 2-Aminotriphenylene | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Triphenylene-2-diazonium bromide | 0–5 °C |

| Substitution | Triphenylene-2-diazonium bromide | Copper(I) Bromide (CuBr) | this compound | Heat may be required |

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the triphenylene (B110318) skeleton itself, often incorporating the bromo-substituent during the core formation. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of C-C bonds between aryl halides and arylboronic acids. nih.govacs.orgresearchgate.net

A general strategy involves the coupling of appropriately substituted biphenyl (B1667301) or terphenyl precursors. For instance, a dibromobiphenyl could be reacted with an arylboronic acid in a Suzuki coupling, followed by an intramolecular C-H activation or a Scholl-type oxidative cyclization to form the fused ring system of triphenylene. nih.govacs.orgresearchgate.net This approach allows for the synthesis of specifically substituted triphenylene derivatives by carefully choosing the precursors. The versatility of palladium catalysis provides access to a wide range of functionalized triphenylenes. rsc.orgrsc.org

Advanced and Green Synthetic Approaches to this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These approaches are crucial for the sustainable production of functional materials derived from this compound.

Dual photoredox/nickel catalysis has emerged as a powerful platform for cross-coupling reactions, particularly for forming C(sp³)–C(sp²) bonds under mild conditions. nih.govnih.gov In this system, this compound can act as the aryl bromide coupling partner. The reaction mechanism typically involves a photocatalyst (like an iridium or ruthenium complex) that, upon excitation by visible light, engages in a single-electron transfer. nih.govresearchgate.net

This process can generate radical intermediates that then enter a nickel catalytic cycle. nih.gov This dual catalytic approach circumvents the challenges often associated with traditional cross-coupling, such as harsh reaction conditions, and expands the scope of accessible molecules. nih.gov For example, this method can be used for the Mizoroki–Heck reaction of aryl bromides with olefins. rsc.org The functional group tolerance and mild conditions make it an attractive method for the late-stage functionalization of complex molecules containing the triphenylene core. nih.govresearchgate.net

On-surface synthesis represents a bottom-up approach to fabricating atomically precise carbon-based nanostructures, such as graphene nanoribbons (GNRs). nih.govnii.ac.jp In this technique, precursor molecules like this compound or, more commonly, di- or poly-brominated triphenylenes are deposited onto a metallic surface (e.g., gold, silver, or copper) under ultrahigh vacuum conditions. nih.govresearchgate.net

Upon heating, the substrate catalyzes the cleavage of the carbon-bromine bonds, generating highly reactive aryl radicals on the surface. These radicals then diffuse and couple via an Ullmann-type reaction to form covalent C-C bonds, leading to the formation of polymers or extended nanostructures. nih.govnih.gov A subsequent higher-temperature annealing step can induce cyclodehydrogenation to create fully aromatic GNRs. arxiv.org This method provides unparalleled control over the structure of the final material, which is critical for tuning its electronic properties. nih.govnii.ac.jp

Table 2: On-Surface Synthesis of GNRs from Brominated Precursors

| Step | Process | Temperature Range | Result |

|---|---|---|---|

| Deposition | Sublimation of precursor molecules | Room Temperature | Self-assembled monolayer |

| Polymerization | C-Br bond cleavage and C-C coupling | 100–250 °C | Covalently-linked polymer chains |

| Cyclodehydrogenation | Intramolecular C-H activation and fusion | 300–450 °C | Planar, fully aromatic GNR |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing PAHs like this compound, this involves several strategies:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, bio-based solvents, or ionic liquids. mdpi.comjddhs.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jddhs.com

Catalysis : Employing catalytic methods (instead of stoichiometric reagents) to reduce waste and energy consumption. mdpi.com

Energy Efficiency : Utilizing energy-efficient techniques such as microwave-assisted synthesis or photocatalysis to reduce energy consumption. ijarsct.co.in

The development of environmentally friendly techniques for the synthesis and remediation of PAHs is an active area of research, driven by the need to mitigate their environmental persistence. benthamdirect.comnih.govepa.gov Applying these principles to the synthesis of this compound and its derivatives is essential for the sustainable development of next-generation materials. nih.gov

Strategies for Post-Synthetic Functionalization of this compound

The strategic functionalization of the triphenylene core is crucial for tailoring its physicochemical properties for applications in materials science, particularly in the realm of organic electronics and ligand design. This compound serves as a versatile precursor, offering a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores several key post-synthetic modification strategies, including cross-coupling, alkylation, and phosphorylation, as well as its incorporation into larger macromolecular structures through polycondensation.

Suzuki Cross-Coupling Reactions for Aryl-Substituted Triphenylenes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction pairs an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgyoutube.com For this compound, this reaction provides a direct pathway to introduce a wide array of aryl and heteroaryl substituents at the 2-position, thereby modulating the electronic and steric properties of the triphenylene core.

The general mechanism involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups. nih.gov For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. researchgate.net The synthesis of triphenylene-based triptycenes has been successfully achieved using Suzuki-Miyaura cross-coupling, demonstrating the reaction's utility for creating complex, three-dimensional aromatic structures. researchgate.net

The reaction's robustness allows for the coupling of this compound with various arylboronic acids, including those bearing both electron-donating and electron-withdrawing groups. This versatility is essential for fine-tuning the optical and electronic properties of the resulting aryl-substituted triphenylenes for specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Standard conditions for a variety of aryl bromides. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 | Effective for sterically hindered substrates. |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 90 | Shown to be effective for challenging ortho-substituted anilines. nih.gov |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Highly active catalyst system for a broad substrate scope. |

Alkylation Methods for Hexasubstituted Triphenylene Derivatives

While direct functionalization of this compound via cross-coupling is effective, achieving higher degrees of substitution, particularly to form hexasubstituted triphenylenes, often requires multi-step synthetic sequences. Alkylation reactions are a key strategy for introducing alkyl chains onto the triphenylene framework, which can enhance solubility and influence the liquid crystalline properties of the resulting materials.

An efficient acid-catalyzed alkylation method has been developed for 2,3,6,7,10,11-hexasubstituted triphenylene derivatives. researchgate.netresearchgate.net This approach highlights a strategy where a pre-functionalized triphenylene core can undergo further modification. Although this method applies to an already substituted triphenylene, the principles can be adapted. For instance, this compound could be converted into a more electron-rich derivative, making it more susceptible to electrophilic alkylation. The direct modification of the triphenylene core, especially at internal positions, is known to be challenging. researchgate.net

The general strategy involves reacting the triphenylene substrate with an alkylating agent in the presence of a strong acid catalyst. The reaction conditions must be carefully controlled to manage regioselectivity and prevent over-alkylation or side reactions.

Table 2: Alkylation Strategies for Aromatic Cores

| Alkylation Type | Reagent Example | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Classic method for C-C bond formation with aromatic rings. |

| Acid-Catalyzed Alkylation | Alcohol/Alkene | Brønsted Acid (e.g., H₂SO₄, TfOH) | Used for activating substrates towards electrophilic attack. researchgate.net |

| Reductive Alkylation | Aldehyde/Ketone | Reducing Agent/Acid | Introduces alkyl groups via an intermediate imine or enamine. |

| One-Pot Cyclization/Alkylation | Propargyl Alcohols | Iodine | A method developed for other heterocycles that generates complex structures. nih.gov |

Derivatization for Phosphine Ligand Synthesis

Phosphine ligands are ubiquitous in organometallic chemistry and homogeneous catalysis due to the tunability of their steric and electronic properties. nih.govbeilstein-journals.org The triphenylene scaffold offers a rigid and sterically defined backbone for the design of novel phosphine ligands. This compound is an ideal starting material for synthesizing triphenylene-based phosphines.

The most common methods for forming the crucial C-P bond involve the reaction of an organometallic derivative of this compound with a phosphorus electrophile, or the direct reaction of this compound with a phosphorus nucleophile. nih.gov A typical route involves a metal-halogen exchange reaction, where this compound is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to generate 2-lithiotriphenylene in situ. This highly reactive intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the desired 2-(diphenylphosphino)triphenylene.

Alternatively, nucleophilic substitution using a metal phosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), can be employed to displace the bromide from the triphenylene core. researchgate.net To prevent the common issue of oxidation, the resulting phosphines are often handled under inert conditions or protected as phosphine-borane adducts or phosphine oxides, which can be reduced in a final step. beilstein-journals.orgresearchgate.net

Table 3: Common Synthetic Routes for Aryl Phosphine Ligands from Aryl Halides

| Method | Reagents | Intermediate | Key Advantages |

| Lithiation-Phosphorylation | 1. n-BuLi or t-BuLi 2. R₂PCl | Aryllithium | High reactivity, versatile for various phosphine chlorides. |

| Grignard Reaction | 1. Mg 2. R₂PCl | Grignard Reagent (Aryl-MgBr) | Milder than lithiation, good functional group tolerance. |

| Nucleophilic Substitution | LiPR₂ or KPR₂ | N/A | Direct displacement, avoids highly reactive organometallic intermediates. researchgate.net |

| Palladium-Catalyzed C-P Coupling | HP(O)R₂ or secondary phosphine | N/A | Catalytic method, often with good functional group compatibility. |

Incorporation into Polymer Architectures via Polycondensation Reactions

The unique electronic properties and rigid structure of the triphenylene unit make it an attractive building block for π-conjugated polymers used in organic electronics. Polycondensation is a form of step-growth polymerization where bifunctional or polyfunctional monomers react to build a polymer chain, typically with the elimination of a small molecule like water or a salt. melscience.comfarabi.universitytaylorandfrancis.com

To incorporate this compound into a polymer via polycondensation, it must first be converted into a suitable monomer containing at least two reactive sites. For example, the bromo- group can serve as one reactive site in palladium-catalyzed cross-coupling polycondensation reactions like Suzuki or Stille polymerization. To create the necessary bifunctionality, a second reactive group, such as another halogen or a boronic acid/ester, must be introduced onto the triphenylene ring system.

For instance, a Suzuki polycondensation could involve the reaction of a dibromotriphenylene monomer with a phenylene-diboronic acid monomer. Alternatively, a triphenylene monomer bearing both a bromo group and a boronic acid group could undergo self-polycondensation. These methods lead to the formation of polyphenylenes, where triphenylene units are integrated into the polymer backbone, influencing the polymer's morphology, thermal stability, and charge transport characteristics. nih.govmdpi.com Diels-Alder polycondensation is another powerful technique for creating soluble, microporous polyphenylenes with high surface areas. nih.govmdpi.com

Table 4: Polycondensation Methods for Integrating Aromatic Units into Polymers

| Polycondensation Type | Monomer Functional Groups | Catalyst/Conditions | Resulting Polymer Type |

| Suzuki Polycondensation | Aryl-Br/I + Aryl-B(OR)₂ | Palladium Catalyst + Base | Polyarylenes, π-conjugated polymers. |

| Stille Polycondensation | Aryl-Br/I + Aryl-SnR₃ | Palladium Catalyst | Polyarylenes, π-conjugated polymers. |

| Yamamoto Polycondensation | Aryl-Br/I | Nickel Catalyst | Polyarylenes. |

| Direct Arylation Polycondensation (DArP) | Aryl-Br/I + Aryl-H | Palladium Catalyst | Polyarylenes, atom-economical. mdpi.com |

| Diels-Alder Polycondensation | Diene + Dienophile | Thermal | Polyphenylenes, often with hyperbranched structures. mdpi.com |

Electronic Structure and Photophysical Characteristics of 2 Bromotriphenylene Systems

Theoretical and Computational Investigations of Electronic Properties

Computational chemistry provides profound insights into the electronic nature of 2-bromotriphenylene systems, elucidating properties that are fundamental to their application in advanced materials.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited states of molecules like this compound. rsc.orgjmaterenvironsci.com DFT is employed to optimize the ground-state geometry and calculate electronic properties, while TD-DFT is used to predict electronic absorption spectra and the nature of excited states. jmaterenvironsci.comnih.govresearchgate.net

These methods have been successfully applied to a variety of complex organic molecules, including porphyrin dimers and cyanide-bridged complexes, to model their geometries, electronic structures, and absorption spectra. rsc.orgrsc.org For molecules intended for use in organic electronics, DFT calculations are crucial for predicting key parameters that govern device performance. jmaterenvironsci.com The selection of appropriate functionals, such as B3LYP or CAM-B3LYP, and basis sets is critical for obtaining results that correlate well with experimental data. jmaterenvironsci.comrsc.org Studies on related systems demonstrate that DFT can accurately model the structural and electronic features, providing a reliable foundation for understanding the properties of this compound derivatives. researchgate.netphyschemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the electronic behavior of a molecule. The HOMO level relates to the electron-donating ability (ionization potential), while the LUMO level corresponds to the electron-accepting ability (electron affinity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, stability, and optical properties of the molecule. physchemres.orgmdpi.com

In the context of materials for organic light-emitting diodes (OLEDs), the HOMO and LUMO levels of host materials, such as triphenylene (B110318) derivatives, are engineered to ensure efficient charge injection and transport. google.com For instance, a host material should ideally have a HOMO energy level lower than that of the phosphorescent guest material and a LUMO energy level that is higher, to confine the charge recombination to the emissive guest. google.com The HOMO-LUMO gap also provides an estimate of the molecule's excitability. mdpi.com For triphenylene compounds used in phosphorescent OLEDs, a large energy gap between the HOMO and LUMO levels is often preferred. google.com

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Source |

| Generic Triphenylene Host | Lower than phosphorescent guest | Higher than phosphorescent guest | > 1.8 eV | Patent Data google.com |

| Boron-dibenzopyrromethene Dye 1 | -5.22 | -3.59 | 1.63 | Electrochemical researchgate.net |

| Boron-dibenzopyrromethene Dye 2 | -5.20 | -3.64 | 1.56 | Electrochemical researchgate.net |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | DFT/B3LYP physchemres.org |

This table presents representative HOMO/LUMO data for related organic electronic materials to illustrate the typical energy ranges and analysis methods. Specific experimental or calculated values for this compound were not available in the search results.

Vertical excitation energies correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry. These energies are computationally calculated using methods like Time-Dependent DFT (TD-DFT) and can be directly compared with the maxima of absorption bands in UV-Vis spectra. umn.eduresearchgate.net The calculation of vertical excitation energies is essential for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π→π* or n→π*). shu.ac.uk

Advanced computational methods, such as the Coupled Cluster (CC3) model and multiconfiguration pair-density functional theory (MC-PDFT), are used to establish highly accurate benchmark excitation energies for organic chromophores. umn.eduarxiv.org These benchmarks are then used to evaluate the performance of more computationally affordable methods like TD-DFT with various functionals. arxiv.org For complex systems, TD-DFT calculations can predict the energies of significant electronic transitions, such as the inter-valence charge transfer (IVCT) band observed in some metal complexes. rsc.org These theoretical predictions are invaluable for assigning spectral features and elucidating the electronic processes that occur upon photoexcitation. rsc.orgrsc.org

Noncovalent interactions, particularly π-stacking, are crucial in determining the solid-state packing, self-assembly, and charge transport properties of planar aromatic molecules like this compound. rsc.orgwikipedia.org π-stacking arises from the attractive interaction between the electron-rich π systems of adjacent aromatic rings. wikipedia.orgmdpi.com These interactions play a vital role in stabilizing the structures of biological macromolecules and are key in controlling selectivity in organic reactions. mdpi.com

The planar structure of the triphenylene core facilitates effective π-π stacking, which can enhance electron mobility in organic semiconductor devices. ossila.com The strength of these interactions can be influenced by substituents on the aromatic ring, which modify the electron density of the π system. rsc.org Computational studies can quantify the binding energies of these interactions, revealing how molecular structure affects stacking arrangements. rsc.org In some cases, π-stacking interactions alone are strong enough to stabilize porous supramolecular frameworks, demonstrating their significance in materials design. nih.gov The concept of π-stacking has also been extended to include interactions between aromatic molecules and non-carbon-based surfaces, such as modified transition metal oxides. nih.gov

Spectroscopic Analysis of Electronic Transitions

Spectroscopic techniques are used to experimentally probe the electronic transitions in molecules, providing data that complements and validates computational findings.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. shu.ac.uk For conjugated aromatic systems like triphenylene derivatives, the absorption spectra are typically characterized by intense π→π* transitions. msu.edu The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the nature of any substituents on the aromatic core. msu.edu

For example, studies on various perylene (B46583) and coumarin (B35378) derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause a significant shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). nih.govunica.it The solvent environment can also influence the absorption spectrum, with solvent polarity potentially shifting the energy of the electronic transitions. shu.ac.uk Experimental spectra of triphenylene derivatives are often compared with theoretical spectra calculated via TD-DFT to assign the observed transitions and gain a deeper understanding of the molecule's excited-state properties. beilstein-journals.orgrsc.org

| Compound/System | λmax (nm) | Solvent/State | Notes |

| DMB-TT-TPA (8) | 411 | THF | A D-π-A fluorophore beilstein-journals.org |

| (DPA)-Per | 472 | Toluene | Mono-substituted perylene derivative nih.gov |

| (DPA)₂-Per | 488 | Toluene | Di-substituted perylene derivative nih.gov |

| (DPA)₃-Per | 495 | Toluene | Tri-substituted perylene derivative nih.gov |

| (DPA)₄-Per | 499 | Toluene | Tetra-substituted perylene derivative nih.gov |

| Dinuclear Copper(I) Complex (2) | ~380 | Solid State (Excitation) | Yellow-green phosphorescence mdpi.com |

| Octanuclear Copper(I) Complex (3) | ~380 | Solid State (Excitation) | Blue phosphorescence mdpi.com |

This table provides UV-Vis absorption data for various complex organic and organometallic compounds to illustrate typical spectral characteristics. Specific experimental data for this compound was not available in the search results.

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy is a critical tool for characterizing the excited-state properties of molecules like this compound. sci-hub.se This technique involves the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon as the molecule returns to a lower state. researchgate.netresearchgate.net The emitted light is categorized as either fluorescence or phosphorescence, distinguished by the nature of the electronic transition.

Fluorescence is the spin-allowed emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀). researchgate.net This process is typically fast, with lifetimes in the nanosecond range. rsc.org Phosphorescence is the spin-forbidden emission from the lowest triplet excited state (T₁) to the singlet ground state (S₀). researchgate.netresearchgate.net Due to the change in spin multiplicity, this transition is much slower, with lifetimes ranging from microseconds to seconds. rsc.orgresearchgate.net

In systems containing this compound, the triphenylene core acts as a chromophore, exhibiting intrinsic fluorescence due to its extended π-conjugation. rsc.orgossila.com However, the introduction of a bromine atom at the 2-position significantly influences its photophysical behavior. rsc.orgcymitquimica.com Studies on gold(I)-phosphine complexes using a diphenyl(triphenylen-2-yl)phosphane ligand, synthesized from this compound, show that while fluorescence is observed, the presence of heavy atoms like bromine and gold enhances the population of the triplet state, making phosphorescence a more prominent decay pathway. rsc.org At low temperatures (77 K), non-radiative decay processes become less efficient, leading to a significant increase in phosphorescence quantum yield. rsc.org

The photophysical properties of this compound derivatives can be further tuned. For instance, its use as an intermediate allows for the creation of host materials for organic light-emitting diodes (OLEDs) and fluorescent probes. ossila.com The specific emission wavelengths and quantum yields are highly dependent on the molecular structure and the surrounding environment, such as the solvent or solid-state matrix. beilstein-journals.orgtju.edu.cn

Table 1: Illustrative Photophysical Data for a Triphenylene-Based System (Note: Data for unsubstituted or differently substituted triphenylene derivatives are used for illustration due to the scarcity of complete data sets for this compound itself in the provided sources. This table demonstrates the type of data obtained from photoluminescence studies.)

| Compound System | Excitation λ (nm) | Emission λ (nm) (Fluorescence) | Emission λ (nm) (Phosphorescence) | Quantum Yield (Φ) | Lifetime (τ) | Source |

| Diphenyl(triphenylen-2-yl)phosphane Ligand (from this compound) | ~230-310 (π-π*) | ~350-400 | ~450-550 | Not specified | ns (Fluo.), µs (Phos.) | rsc.org |

| PM-BTDA in PVA film | 365 | ~450 | 517 | Φp = 0.26 | 667.19 ms (B15284909) (Phos.) | tju.edu.cn |

| OM-BTDA in PVA film | 365 | ~440 | 492 | Φp = 0.21 | 527.17 ms (Phos.) | tju.edu.cn |

Luminescence Phenomena and Mechanisms

Intramolecular Charge Transfer (ICT)-Based Emission

Intramolecular charge transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. beilstein-journals.orgrsc.org This creates a highly polar excited state with a large dipole moment, which is significantly different from the ground state. beilstein-journals.orguni-heidelberg.de The emission from this ICT state is often highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. beilstein-journals.org

While this compound itself is not a classic donor-acceptor molecule, it serves as a crucial building block for synthesizing systems that exhibit ICT. beilstein-journals.orgnih.gov For example, a series of 2-(phenylethynyl)triphenylene derivatives, synthesized via Sonogashira coupling with 2-iodotriphenylene (B3027055) (a close analog of this compound), demonstrates strong ICT characteristics. beilstein-journals.org In these systems, the triphenylene moiety can act as either an electron donor or acceptor depending on the nature of the substituent on the phenyl ring. beilstein-journals.org

The key features of ICT-based emission in these triphenylene derivatives are:

Minimal Solvent Effect on Absorption: The absorption maxima are not significantly affected by solvent polarity. beilstein-journals.org

Strong Solvent-Dependent Fluorescence: The fluorescence emission maxima show a strong dependence on solvent polarity, with large Stokes shifts observed in polar solvents like DMSO and ethanol. beilstein-journals.org

Linear Lippert-Mataga Correlation: A linear correlation between the Stokes shifts and the solvent polarity parameter (orientation polarizability) confirms the ICT nature of the emitting state. beilstein-journals.org

In other complex systems, such as those involving o-carboranes attached to aromatic groups derived from precursors like this compound, ICT-based emissions are also prominent. nih.gov The efficiency of this radiative process is critically dependent on the molecular geometry, with more planar structures facilitating more efficient ICT-based emission. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. nih.govpku.edu.cn This is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. nih.govpku.edu.cn These motions act as non-radiative decay channels in solution, quenching fluorescence. When the molecules aggregate, these non-radiative pathways are blocked, causing the radiative decay channel (fluorescence) to become dominant. pku.edu.cn

Triphenylene derivatives have been incorporated into molecules exhibiting AIE characteristics. researchgate.netresearchgate.net For instance, luminogens composed of multiple tetraphenylethene (TPE) units—a well-known AIE-active core—linked together can show extremely high emission efficiencies in the solid state. rsc.org While direct studies on the AIE properties of this compound are limited, its planar and rigid structure makes it a suitable component for constructing larger AIE-active molecules. The principle involves linking the triphenylene unit to molecular rotors that dissipate energy non-radiatively in solution. Upon aggregation, the rotors are frozen, activating the luminescence from the chromophoric core.

Heavy Atom Effects on Intersystem Crossing and Triplet State Population

The "heavy atom effect" describes the ability of atoms with high atomic numbers to enhance the rate of spin-forbidden transitions in a molecule. researchgate.net This occurs because the large spin-orbit coupling (SOC) in heavy atoms mixes the character of singlet and triplet states, partially relaxing the selection rules that forbid transitions between them. researchgate.netnih.gov

The bromine atom in this compound exerts a significant internal heavy-atom effect. researchgate.netrsc.org This effect has two major consequences for the photophysical properties of the molecule:

Enhanced Intersystem Crossing (ISC): The rate of transition from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ) is significantly increased. researchgate.netnih.gov This leads to a more efficient population of the lowest triplet state (T₁).

Increased Phosphorescence: As the T₁ state becomes more populated, the probability of phosphorescence (T₁ → S₀) increases. Concurrently, the heavy atom also enhances the rate of this radiative triplet decay. rsc.orgchemrxiv.org

As a result of enhanced ISC, the fluorescence (S₁ → S₀) is often quenched, and the ratio of phosphorescence to fluorescence intensity (Iₚ/I₣) increases. rsc.orgresearchgate.net This is clearly observed in gold(I) complexes with a triphenylene-based phosphine (B1218219) ligand, where the presence of the heavy gold atom, in addition to the bromine on the precursor, leads to a pronounced phosphorescence emission, especially under conditions that minimize quenching. rsc.org The strategic incorporation of heavy atoms is a key design principle for developing efficient phosphorescent materials for applications like OLEDs. rsc.org

Radiative and Non-Radiative Decay Processes

Following photoexcitation, a molecule in an excited state must dissipate its excess energy to return to the ground state. This occurs through a competition between radiative and non-radiative decay processes. researchgate.netsquarespace.com

Radiative Decay: Involves the emission of a photon. This includes fluorescence (spin-allowed, fast) and phosphorescence (spin-forbidden, slow). researchgate.netresearchgate.net The rate constant for this process is denoted as kᵣ. nih.gov

Non-Radiative Decay: Involves the dissipation of energy as heat to the surroundings through processes like vibrational relaxation and internal conversion (between states of the same spin multiplicity) or intersystem crossing (between states of different spin multiplicity). researchgate.netsquarespace.com The rate constant for this process is denoted as kₙᵣ. nih.gov

The photoluminescence quantum yield (Φ) is the ratio of radiative decay to the total decay rate (Φ = kᵣ / (kᵣ + kₙᵣ)). Minimizing non-radiative decay is crucial for achieving high emission efficiency. squarespace.com

In this compound systems, the bromine atom plays a critical role in mediating these decay pathways. The heavy-atom effect enhances the rate of intersystem crossing (a non-radiative process from S₁ but a populating process for T₁), which quenches fluorescence but populates the triplet state. rsc.orgresearchgate.net The triplet state then deactivates either through radiative phosphorescence or non-radiative decay to the ground state (T₁ → S₀). The efficiency of room-temperature phosphorescence (RTP) is often limited because the long lifetime of the triplet state makes it susceptible to quenching by molecular vibrations or oxygen. tju.edu.cn Providing a rigid matrix, such as in a polymer film, can suppress these non-radiative quenching pathways, significantly enhancing the phosphorescence quantum yield and lifetime. tju.edu.cn

Studies on o-carboranyl luminophores, for which this compound can be a precursor, have shown that the radiative decay constant (kᵣ) is inversely proportional to the distortion in the molecular geometry, indicating that structural factors strongly control the efficiency of the radiative process. nih.gov

Charge Transport and Photoconductivity in 2 Bromotriphenylene Based Materials

Carrier Mobility Studies

The efficiency of charge movement in a material is quantified by its charge carrier mobility (μ), a measure of the drift velocity of charge carriers (electrons or holes) in response to an applied electric field. In triphenylene-based discotic liquid crystals, charge transport is a central area of investigation, with studies focusing on measuring mobility and understanding the factors that control it. rsc.orgresearchgate.net

Two primary non-contact, time-resolved methods are employed to measure charge carrier mobility in these materials: the Time-of-Flight (ToF) technique and Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC). researchgate.nettudelft.nl

Time-of-Flight (ToF): The ToF method is one of the most common techniques for directly measuring mobility in organic semiconductors. nih.gov In a ToF experiment, a thin film of the material is placed between two electrodes. A short pulse of light (often from a laser) with energy greater than the material's bandgap generates electron-hole pairs near one of the electrodes. myu-group.co.jp Under an applied electric field, one type of charge carrier (either electrons or holes, depending on the field's polarity) drifts across the sample's thickness (L) to the collecting electrode. tudelft.nlmyu-group.co.jp The time it takes for the carriers to traverse the sample, known as the transit time (tT), is measured from the resulting photocurrent transient. The mobility (μ) is then calculated using the formula:

µ = L² / (V * tT)

where V is the applied voltage. myu-group.co.jp A key challenge in ToF measurements is that the observed mobility can be heavily influenced by structural defects, traps, or grain boundaries, which can impede carrier transit and lead to dispersive (less defined) photocurrent signals. tudelft.nl

Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC): The PR-TRMC technique offers a way to measure intrinsic, local charge carrier mobility within microdomains of a material, thereby minimizing the effects of macroscopic defects like grain boundaries. tudelft.nlresearchgate.net In this method, a sample is irradiated with a short pulse of high-energy electrons (e.g., from a Van de Graaff accelerator), which generates a uniform concentration of mobile electron-hole pairs throughout the material. researchgate.nettudelft.nl The change in the sample's conductivity due to these mobile charges is probed by measuring the change in reflected microwave power. researchgate.netacs.org

A primary advantage of PR-TRMC is that it does not require electrical contacts or the macroscopic alignment of the sample. tudelft.nlresearchgate.net However, the technique typically measures the sum of the mobilities of all charge carriers (Σμ = μ_electron + μ_hole), and it cannot by itself determine the sign of the majority charge carrier. researchgate.net Comparing results from both ToF and PR-TRMC on the same material can provide deeper insights; for well-ordered, monodomain samples, the mobility values from both techniques tend to converge, especially at higher temperatures. tudelft.nlacs.org

Triphenylene (B110318) derivatives are well-known for their tendency to self-assemble into columnar structures, where the disc-like molecules stack on top of one another. This arrangement creates one-dimensional pathways for charge transport along the column axis. While specific charge mobility data for unsubstituted 2-bromotriphenylene is not prevalent in the reviewed literature, studies on its derivatives provide crucial insights.

Research on discotic materials derived from a 1-bromotriphenylene precursor demonstrates the charge transport properties of this family. rsc.org The time-of-flight technique was used to measure the hole mobility of a representative discogen, which exhibited distinct mobility values depending on its phase and molecular organization. rsc.org

| Compound Type | Phase | Hole Mobility (μh) | Reference |

|---|---|---|---|

| Aryl-substituted triphenylene derivative (from 1-bromotriphenylene precursor) | Mesophase | 10⁻⁴ cm² V⁻¹ s⁻¹ | rsc.org |

| Related Dibenzo[fg,op]tetracene | Metastable Ordered Phase | 10⁻² cm² V⁻¹ s⁻¹ | rsc.org |

The mobility is highly dependent on the degree of order, increasing by two orders of magnitude in the more ordered phase. rsc.org In other functionalized triphenylene systems, both hole and electron transport can be achieved. For instance, in highly purified hexahexylthiotriphenylene (HHTT), ambipolar transport was observed, with an electron mobility of 0.08 cm² V⁻¹ s⁻¹ at 45 °C, a value identical to its hole mobility. aip.org Similarly, hydrogen-bonded systems incorporating triphenylene as the donor unit have demonstrated efficient ambipolar charge transport, with hole mobilities as high as 1.60 cm² V⁻¹ s⁻¹ and electron mobilities reaching 2.90 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org These values underscore the potential of the triphenylene core in creating materials that can efficiently transport both positive and negative charges.

The relationship between temperature and charge carrier mobility in discotic liquid crystals like triphenylene derivatives is complex and can be an indicator of the underlying transport mechanism. mdpi.com In conventional band-like transport, mobility decreases with increasing temperature due to enhanced scattering from lattice vibrations (phonons). nih.gov Conversely, in a hopping transport model, where charges jump between localized states, mobility typically increases with temperature as charge carriers gain the thermal energy needed to overcome energy barriers. mdpi.com

Experimental studies on triphenylene derivatives have revealed several distinct temperature-dependent behaviors:

Decreasing Mobility with Temperature: In some well-ordered crystalline phases, mobility follows an anti-Arrhenius behavior (decreases as temperature rises), which is consistent with band-like transport or transport limited by dynamic disorder. aip.org

Activated (Hopping) Transport: In a study comparing ToF and PR-TRMC measurements on a triphenylene dimer, the ToF mobility decreased dramatically at lower temperatures, indicating a thermally activated hopping process over energy barriers created by structural disorder. acs.org

Temperature-Independent Mobility: Remarkably, the high-frequency mobility (measured by PR-TRMC) of the same triphenylene dimer remained almost constant over a wide temperature range (170 K to 400 K). acs.org Other studies have also reported nearly temperature-independent hole mobility in certain discotic systems, a behavior that can be explained by models involving dynamic disorder or small polaron transport in the non-adiabatic limit. mdpi.comaip.org

| Triphenylene System | Measurement Technique | Observed Temperature Dependence | Reference |

|---|---|---|---|

| Triphenylene Dimer | PR-TRMC | Nearly constant from 170 K to 400 K | acs.org |

| Triphenylene Dimer | Time-of-Flight (ToF) | Strongly decreases at lower temperatures (activated hopping) | acs.org |

| Hexahexylthiotriphenylene (HHTT) | Time-of-Flight (ToF) | Weak anti-Arrhenius behavior (mobility decreases with increasing T) | aip.org |

| Various Conjugated Discotics | Time-of-Flight (ToF) | Almost independent of temperature in the crystalline/glassy and mesophase | aip.org |

Influence of Molecular Packing and Supramolecular Organization on Charge Transport

The arrangement of molecules in the solid state is a critical determinant of charge transport efficiency. For discotic molecules like this compound and its derivatives, the formation of ordered columnar structures is the key to achieving high mobility.

The defining characteristic of discotic liquid crystals is their self-assembly into columnar phases. rsc.org This organization arises from the strong π-π interactions between the flat, aromatic cores of adjacent molecules, which cause them to stack on top of each other. wur.nl This stacking creates a continuous, one-dimensional pathway of overlapping π-orbitals along the column axis. wur.nl

This supramolecular architecture is highly favorable for charge transport, as it allows charges to migrate efficiently along the columns. rsc.org The resulting conductivity is highly anisotropic, with mobility along the columnar axis being several orders of magnitude higher than the mobility perpendicular to it. wur.nlbeilstein-journals.org The degree of long-range order and the absence of defects within these columns are crucial for maximizing charge carrier mobility. rsc.orgwur.nl

While the formation of columns is essential, the precise arrangement of molecules within those columns has a profound impact on charge transport. The electronic coupling between adjacent molecules, quantified by the charge transfer integral (J), is highly sensitive to small conformational fluctuations, including the relative twist angle (α), the center-to-center stacking distance (ΔZ), and any lateral slide (ΔX). researchgate.netscispace.comaip.org

Theoretical studies on triphenylene dimers have provided a detailed picture of these effects:

Twist Angle (α): The charge transfer integral varies significantly with the rotational angle between two stacked molecules. For unsubstituted triphenylene, the integral is at its maximum (0.64 eV) at a zero-degree twist angle (perfectly eclipsed) and falls to a minimum (0.03 eV) at a 60-degree twist. researchgate.net This demonstrates that even small rotations away from the optimal orientation can dramatically reduce electronic coupling and, consequently, charge mobility. rsc.org

Stacking Distance (ΔZ): The electronic coupling decreases nearly exponentially as the distance between molecules increases. researchgate.net Calculations for triphenylene derivatives show a strong distance dependence, with fall-off parameters (β) in the range of 1.9 to 2.3 Å⁻¹. researchgate.net This means that even slight increases in the intra-columnar stacking distance, perhaps due to thermal motion or bulky side chains, can be detrimental to charge transport. researchgate.netescholarship.org

Lateral Slide (ΔX): Displacing one molecule laterally relative to another in the stack also reduces the charge transfer integral. researchgate.net Lateral displacements of 8 Å or more can have a large negative effect on charge carrier mobility. researchgate.net

| Parameter | Condition | Effect on Charge Transfer Integral (J) | Reference |

|---|---|---|---|

| Twist Angle (α) | Varies from 0° to 60° | Strongly decreases; maximum at 0°, minimum at 60° | researchgate.net |

| Stacking Distance (ΔZ) | Increases from 3 Å to 4 Å | Decreases exponentially (fall-off parameter β ≈ 1.9 Å⁻¹) | researchgate.netresearchgate.net |

| Lateral Slide (ΔX) | Increases from 0 Å | Decreases; large negative effect for slides > 8 Å | researchgate.net |

These findings highlight the delicate balance required for efficient charge transport. Optimal performance is achieved in highly ordered systems where molecules maintain a close, co-facial arrangement with minimal twisting, sliding, or separation.

π-Orbital Overlap and Charge Transfer Integrals

The efficiency of charge transport in this compound-based materials is fundamentally governed by the degree of electronic communication between adjacent molecules. This communication is primarily mediated by the overlap of π-orbitals, which in turn determines the magnitude of the charge transfer integral (also known as the electronic coupling or transfer integral). The charge transfer integral, often denoted as t or J, represents the energy of interaction between the frontier molecular orbitals of neighboring molecules and is a critical parameter in determining the charge carrier mobility.

In columnar stacks of triphenylene derivatives, the overlapping π-orbitals of the aromatic cores create one-dimensional pathways for charge migration. ru.nl The magnitude of the charge transfer integral is highly sensitive to the relative orientation and distance between adjacent this compound molecules. Key structural parameters that influence this integral include the inter-disc distance (stacking distance), the twist angle (azimuthal angle), and any lateral displacement between the molecules. aip.orgrsc.org

Theoretical studies on unsubstituted triphenylene, which serves as a model for this compound, have shown that charge transfer integrals can be calculated directly as the matrix elements of the Kohn-Sham Hamiltonian. aip.orgresearchgate.net These calculations reveal that the values obtained differ significantly from estimations based on the energy splitting of the highest occupied molecular orbitals (HOMOs) in a dimer. This discrepancy arises from the non-zero spatial overlap between the molecular orbitals of adjacent molecules, highlighting the importance of a direct calculation method. aip.orgresearchgate.net For instance, in a dimer of unsubstituted triphenylene, the charge transfer integral for holes is significantly influenced by these geometric factors.

The introduction of a bromine atom in the 2-position of the triphenylene core is expected to modulate the electronic properties and, consequently, the charge transfer integrals. The electron-withdrawing nature of bromine can alter the energy and spatial distribution of the frontier molecular orbitals, potentially influencing the optimal stacking arrangement for efficient charge transport.

Table 1: Calculated Charge Transfer Integrals for a Dimer of Unsubstituted Triphenylene as a Function of Twist Angle and Stacking Distance.

| Stacking Distance (Å) | Twist Angle (°) | Charge Transfer Integral (eV) |

| 3.4 | 0 | 0.102 |

| 3.4 | 20 | 0.085 |

| 3.4 | 40 | 0.043 |

| 3.4 | 60 | 0.000 |

| 3.6 | 0 | 0.068 |

| 3.6 | 20 | 0.057 |

| 3.6 | 40 | 0.029 |

| 3.6 | 60 | 0.000 |

| 3.8 | 0 | 0.045 |

| 3.8 | 20 | 0.038 |

| 3.8 | 40 | 0.019 |

| 3.8 | 60 | 0.000 |

Note: Data is based on calculations for unsubstituted triphenylene and serves as a qualitative reference for this compound. The values represent the electronic coupling between the highest occupied molecular orbitals (HOMOs) and are relevant for hole transport. The data is adapted from theoretical studies on triphenylene derivatives. aip.orgresearchgate.net

Theoretical Models for Charge Transport Phenomena

Application of Kohn–Sham Hamiltonian for Site Energies and Charge Transfer Integrals

Theoretical modeling provides a powerful tool for understanding and predicting charge transport properties in materials based on this compound. A prominent approach involves the use of Density Functional Theory (DFT), where the Kohn-Sham Hamiltonian is employed to calculate key parameters governing charge transport, namely the site energies and charge transfer integrals. aip.orgresearchgate.net

The site energy (ε) represents the energy of a charge when it is localized on a specific molecule within the material. scispace.com Differences in site energies between adjacent molecules can create energetic barriers or traps for charge carriers, thereby impeding transport. The charge transfer integral (t), as discussed previously, quantifies the electronic coupling strength for charge transfer between neighboring molecules.

A significant advantage of using the Kohn-Sham Hamiltonian is the ability to directly compute these parameters from the electronic structure of a system composed of two or more molecules. aip.orgresearchgate.net This is achieved by defining the basis set in terms of the molecular orbitals of the individual constituent molecules. aip.org The off-diagonal elements of the Kohn-Sham matrix in this basis directly yield the charge transfer integrals, while the diagonal elements provide the site energies. scispace.com This direct approach is considered more accurate than methods that estimate the transfer integral solely from the energy splitting of frontier orbitals in a dimer, as it properly accounts for the spatial overlap of the wavefunctions. aip.orgresearchgate.net

For triphenylene systems, these calculations have been performed as a function of various conformational degrees of freedom, such as the twist angle, stacking distance, and lateral slide between adjacent molecules. aip.orgresearchgate.net This allows for a detailed mapping of how structural fluctuations impact the fundamental parameters of charge transport. While specific calculations for this compound are not extensively reported in the literature, the methodology applied to unsubstituted and other substituted triphenylenes provides a robust framework for its study. aip.org The presence of the bromine atom would be incorporated into the molecular geometry and electronic structure calculations, allowing for a quantitative prediction of its effect on site energies and transfer integrals.

Considerations of Structural and Energetic Disorder in Charge Transport

In real-world this compound-based materials, perfect crystalline order is often an idealization. The presence of structural and energetic disorder plays a crucial role in determining the bulk charge transport properties. ru.nlresearchgate.net

Structural disorder refers to deviations from a perfect, periodic arrangement of molecules. In the context of columnar stacks of this compound, this includes variations in the stacking distance, twist angles between adjacent molecules, and lateral displacements from a perfectly co-facial arrangement. aip.orgresearchgate.net These structural fluctuations have a profound impact on the π-orbital overlap and, consequently, lead to a distribution of charge transfer integrals throughout the material. aip.org A broader distribution of transfer integrals generally leads to lower charge carrier mobility, as charge transport becomes limited by the weakest electronic couplings in the pathway.

Energetic disorder , on the other hand, refers to variations in the site energies of the molecules. researchgate.net This can arise from several factors, including the presence of impurities, conformational differences in flexible side chains (if present), and variations in the local electrostatic environment due to the polar nature of substituents like the bromine atom. The resulting distribution of site energies creates a landscape of energetic traps and barriers. Charge carriers can become temporarily localized in low-energy sites, and transport proceeds via a hopping mechanism between sites, which is often described by models like the Gaussian Disorder Model. researchgate.netresearchgate.net This model assumes a Gaussian distribution of site energies, with the width of the distribution (σ) being a key parameter that quantifies the degree of energetic disorder. researchgate.net A larger value of σ signifies greater disorder and typically results in a lower, more temperature- and electric-field-dependent charge carrier mobility. researchgate.net

For materials based on this compound, the polar C-Br bond can contribute to energetic disorder by creating local variations in the electrostatic potential. Understanding and controlling both structural and energetic disorder is therefore critical for optimizing the performance of electronic devices utilizing this compound.

Applications of 2 Bromotriphenylene in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Triphenylene (B110318) derivatives are extensively utilized in OLEDs, primarily as host materials in the emissive layer and as components of the hole transport layer (HTL). Their rigid, planar structure and high thermal stability contribute to the operational longevity of devices.

2-Bromotriphenylene as an Intermediate for Hole Transport Layer (HTL) and Host Materials

This compound is a key precursor in the synthesis of advanced materials for OLEDs. rsc.org Its chemical structure features a bromine atom, which provides a reactive handle for facile carbon-carbon bond formation, such as in the Suzuki coupling reaction. This allows for the attachment of other aromatic or charge-transporting moieties to the stable triphenylene core.

This synthetic versatility is exploited to create complex molecules that can function as hole transport layer (HTL) materials or as host materials within the emissive layer of an OLED. rsc.orgresearchgate.net For HTL applications, triphenylene's inherent hole-transporting capabilities are enhanced by adding specific functional groups. For host materials, the triphenylene unit provides a high triplet energy scaffold, which is essential for efficient phosphorescent OLEDs. daneshyari.com The synthesis often involves reacting this compound with boronic acids or other organometallic reagents to build larger, functional molecules. google.com

Triphenylene Derivatives in Phosphorescent OLEDs (PHOLEDs) as Hosts

In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material plays a critical role. acs.org An ideal host must possess a triplet energy level higher than that of the phosphorescent guest (dopant) to prevent energy back-transfer and ensure efficient emission from the dopant. acs.orgosti.gov

Triphenylene and its derivatives are excellent candidates for host materials due to their intrinsically high triplet energy (ET), often approaching or exceeding 2.9 eV. daneshyari.comgoogle.comosti.govgoogle.comgoogle.com This high ET is sufficient to host high-energy blue phosphorescent emitters, which are crucial for full-color displays and white lighting applications. google.comrsc.org The rigid and planar structure of the triphenylene core helps to maintain this high triplet energy even in the solid state. osti.gov By functionalizing the triphenylene core, researchers can fine-tune the material's charge transport properties (balancing hole and electron mobility) and thermal stability, leading to highly efficient and stable PHOLEDs. capes.gov.brresearchgate.net

Design of Emissive Layers and Device Performance

The design of the emissive layer (EML) is paramount for achieving high-performance OLEDs. In PHOLEDs, this layer consists of a host material doped with a phosphorescent emitter. acs.org Triphenylene-based hosts are incorporated to ensure efficient energy transfer to the guest emitter and to provide good charge carrier transport. google.comcapes.gov.br

The performance of devices using triphenylene derivatives has demonstrated significant success. For instance, red PHOLEDs using triphenylene-based host materials like 4-(3-(triphenylen-2-yl)phenyl)dibenzo[b,d]thiophene (PH) have shown high external quantum efficiencies (EQE) and low efficiency roll-off at high brightness. nih.gov In one study, a device using a mixed host system including this triphenylene derivative achieved a maximum EQE of ~20.7% and a current efficiency of ~25.9 cd/A for red emission. nih.gov Another green PHOLED device employing a triphenylene-based host achieved a maximum external quantum efficiency of 20.4%. researchgate.net These results underscore the effectiveness of the triphenylene scaffold in creating host materials that lead to efficient and stable OLEDs.

Table 1: Performance of PHOLEDs with Triphenylene-Based Host Materials

| Device Color | Host Material Composition | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Ref |

| Red | NH:PH (7:3) | ~20.7% | ~25.9 | 16.3 | nih.gov |

| Green | mSTPh | 20.4% | 50.0 | 44.8 | researchgate.net |

| Green | Tris-PCz:CN-T2T (exciplex) | 11.9% | - | - | acs.org |

| Blue | PHC Host (mSTPh) | 25.6% | - | - | researchgate.net |

Note: Performance metrics can vary significantly based on the full device architecture, dopant, and fabrication conditions. NH = n-type host; PH = p-type host (triphenylene derivative); mSTPh = Pure Aromatic Hydrocarbon Host.

Organic Photovoltaics (OPVs) and Solar Cells

The properties that make triphenylene derivatives suitable for OLEDs—namely, good charge transport and high stability—are also highly desirable for photovoltaic applications. They are primarily explored as hole-transporting materials in perovskite and organic solar cells.

Triphenylene Core as Hole-Transporting Material in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies (PCEs). researchgate.netresearcher.life The hole-transporting material (HTM) is a critical component in these devices, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode. researchgate.netnih.gov

Two-dimensional triphenylene-cored molecules functionalized with methoxy-arylamine units have been developed as effective HTMs. rsc.orgnih.gov These materials exhibit excellent thermal stability and suitable energy levels that align well with the perovskite layer, facilitating efficient hole extraction. researchgate.net In comparative studies, PSCs using a triphenylene-based HTM named TPH-T demonstrated enhanced photovoltaic performance and superior long-term stability compared to the widely used HTM, spiro-OMeTAD. rsc.orgnih.gov The introduction of the triphenylene core contributes to improved device stability and efficiency, with some devices achieving PCEs over 22%. researchgate.net

Table 2: Performance of Perovskite Solar Cells with Triphenylene-Based HTMs

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref |

| TPH-T | 20.8% | 1.12 | 23.41 | 79.2 | nih.gov |

| Spiro-OMeTAD | 20.1% | 1.11 | 23.25 | 77.9 | nih.gov |

| TC-36 | 22.86% | - | - | - | researchgate.net |

Note: Performance metrics depend on the specific perovskite composition and device architecture. Voc = Open-circuit voltage; Jsc = Short-circuit current density; FF = Fill factor.

Integration of Columnar Liquid Crystals in Organic Solar Cells

Triphenylene derivatives, particularly those with multiple flexible side chains, are known to self-assemble into highly ordered columnar structures, forming a state of matter known as a discotic liquid crystal. wat.edu.plwur.nlresearchgate.net In these columnar phases, the disc-shaped triphenylene cores stack on top of one another, creating one-dimensional pathways for charge transport. wur.nlmdpi.com The insulating aliphatic side chains surround these conductive columns, effectively creating molecular-scale wires. wat.edu.pl

This supramolecular organization is highly beneficial for organic solar cells. The alignment of these columns provides an efficient pathway for hole transport, leading to high charge carrier mobility. researchgate.net For example, the triphenylene derivative 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (B1337480) (HAT6) exhibits a hole mobility of 7.1 x 10⁻⁴ cm²V⁻¹s⁻¹. wat.edu.pl By modifying the core and side chains, these mobilities can be significantly enhanced, with some fluorinated derivatives and complementary mixtures reaching values as high as 1.5 x 10⁻² cm²V⁻¹s⁻¹. wat.edu.pl The integration of a thin layer of a triphenylene-based discotic liquid crystal, such as rsc.orggoogle.comcapes.gov.brnih.govwur.nlpku.edu.cn-Hexabutoxytriphenylene (HAT4), at the interface between the active layer and the HTL in an organic solar cell has been shown to improve charge extraction and increase the power conversion efficiency by up to 43% compared to reference devices. researchgate.net

Donor-Acceptor Strategies in Active Layers for Efficient Devices

The strategic design of organic molecules with distinct electron-donating (donor) and electron-accepting (acceptor) moieties is a cornerstone of modern organic electronics. This "donor-acceptor" (D-A) approach is particularly crucial in the active layers of devices like Organic Light-Emitting Diodes (OLEDs), where it governs charge separation, transport, and recombination, ultimately influencing device efficiency. This compound, with its electron-rich, planar triphenylene core, serves as an excellent building block for the donor component in these D-A systems. ossila.com The presence of the bromine atom provides a reactive site for further chemical modification, allowing for the facile synthesis of more complex D-A molecules. cymitquimica.com

In the context of OLEDs, the D-A strategy is often employed to develop materials for the emissive layer. By pairing a donor like a triphenylene derivative with a suitable acceptor, it's possible to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning is critical for achieving efficient charge injection from the electrodes and for controlling the color of the emitted light. For instance, in thermally activated delayed fluorescence (TADF) emitters, a key technology for highly efficient OLEDs, the D-A architecture is designed to minimize the energy gap between the singlet and triplet excited states, facilitating the harvesting of non-emissive triplet excitons. chemrxiv.org

Research has shown that the molecular geometry and the nature of the linkage between the donor and acceptor units significantly impact the photophysical properties. For example, creating a twisted conformation between the donor and acceptor can enhance the separation of HOMO and LUMO, a desirable feature for efficient TADF. mdpi.com The triphenylene core, when incorporated into D-A structures, contributes to high thermal stability, a critical factor for the longevity of OLED devices. ossila.com

Furthermore, the concept of intramolecular through-space charge transfer (TSCT) in A-D-A (acceptor-donor-acceptor) stacked molecules has been explored to achieve efficient red TADF. nih.gov While not directly detailing a this compound derivative, this work highlights the importance of the spatial arrangement of donor and acceptor units. The principles demonstrated, such as the strong π-π interactions between cofacially aligned donor and acceptor moieties, are relevant to the design of advanced materials starting from this compound. nih.gov By strategically functionalizing the triphenylene core, it is conceivable to create novel D-A or A-D-A systems with tailored TSCT properties for high-performance OLEDs.

The versatility of this compound as a precursor allows for its incorporation into a variety of D-A architectures. The resulting materials are instrumental in advancing OLED technology by enabling the development of more efficient and stable devices. cognitivemarketresearch.comstatsndata.org

Other Optoelectronic Applications

Use as Fluorescent Probes in Sensors

The intrinsic fluorescence of the triphenylene scaffold makes this compound and its derivatives promising candidates for the development of fluorescent probes for sensing applications. ossila.com Fluorescent sensors operate by exhibiting a change in their fluorescence properties—such as intensity, wavelength, or lifetime—in the presence of a specific analyte. mdpi.com The bromine atom on the this compound molecule serves as a convenient handle for chemical modification, allowing for the attachment of specific recognition units that can selectively bind to target analytes. cymitquimica.com

The development of "turn-on" fluorescent probes, which show a significant increase in fluorescence upon binding to the analyte, is a particularly active area of research. mdpi.com This approach offers high sensitivity as the signal emerges from a low-fluorescence background. By functionalizing this compound with appropriate moieties, it is possible to design probes that operate via such a mechanism. For example, the interaction with an analyte could restrict intramolecular rotation or alter the electronic nature of the system, leading to enhanced fluorescence emission.

While specific examples detailing the use of this compound in a complete sensor are not prevalent in the provided search results, the fundamental properties of the triphenylene core are well-suited for this application. Phenanthrene and triphenylene themselves have been studied as fluorescence probes in micellar systems. ossila.com This foundational research underscores the potential of their derivatives, like this compound, to be adapted for more specific sensing tasks. The development of bifunctional fluorescent probes, capable of detecting multiple analytes without signal crosstalk, is an emerging area where tailored molecules derived from this compound could find application. mdpi.com

Potential in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in the development of flexible and low-cost electronics, such as displays, RFID tags, and sensors. researchgate.net The performance of an OTFT is heavily dependent on the properties of the organic semiconductor material used in the active layer. rsc.org These materials must exhibit good charge carrier mobility and stability. The planar structure and extended π-conjugation of the triphenylene core in this compound suggest its potential as a building block for high-performance organic semiconductors. ossila.com

The triphenylene unit is known to facilitate π-π stacking, which can promote efficient charge transport in the solid state—a crucial requirement for OTFTs. ossila.com By using this compound as a starting material, it is possible to synthesize larger, more complex polycyclic aromatic hydrocarbons or to incorporate triphenylene moieties into polymeric semiconductors. These materials can be designed to have favorable molecular packing and electronic coupling in thin films, leading to enhanced device performance.

While the direct application of this compound itself as the active layer in an OTFT is not extensively documented, its role as a precursor is significant. cognitivemarketresearch.com The development of organic semiconductors often involves the synthesis of derivatives with specific functional groups to tune their electronic properties and processing characteristics. The bromine atom in this compound allows for such functionalization. Research into organic luminophores bearing ortho-closo-carborane has provided insights into materials for optoelectronic applications, including OTFTs. acs.org Furthermore, OTFTs are increasingly being explored for chemical and biological sensing applications, where the organic semiconductor itself can act as the sensing element. nih.govmdpi.com The functionalization of a triphenylene-based semiconductor could lead to OTFTs that are sensitive to specific analytes.

Supramolecular Chemistry and Self Assembly of 2 Bromotriphenylene Derivatives

Formation of Columnar Liquid Crystalline Phases

Derivatives of 2-bromotriphenylene are prominent members of a class of molecules known as discotic mesogens, which are characterized by their flat, disc-like molecular shape. This geometry is a key factor in their ability to form columnar liquid crystalline phases, a state of matter that combines the fluidity of a liquid with the long-range order of a crystal. In these phases, the disc-shaped molecules stack on top of one another to form columns, which then arrange themselves into two-dimensional lattices.

Discotic Mesogens and Hexasubstituted Triphenylenes

Triphenylene-based molecules, particularly those with six flexible side chains (hexasubstituted triphenylenes), are archetypal discotic mesogens. tandfonline.comuea.ac.uk The introduction of a bromine atom at the 2-position of the triphenylene (B110318) core allows for further chemical modification, enabling the synthesis of a wide variety of derivatives with tailored properties. These modifications can influence the stability and nature of the resulting liquid crystalline phases.

The self-assembly into columnar structures is a direct consequence of the molecular architecture. tandfonline.com The flat, aromatic cores have a natural tendency to stack due to π-π interactions, while the flexible peripheral chains provide the necessary fluidity and help to stabilize the columnar arrangement through micro-phase separation. tandfonline.com Symmetrically hexasubstituted triphenylenes are a widely studied class, and their synthesis has been refined over the years to produce highly pure materials. uea.ac.ukgoogle.com

Phase Behavior and Mesomorphism Characterization

The phase behavior of this compound derivatives is typically investigated using a combination of techniques, including polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.net POM allows for the direct observation of the characteristic textures of different liquid crystalline phases, while DSC is used to determine the temperatures at which phase transitions occur. XRD provides detailed information about the molecular arrangement within the columns and the lattice parameters of the columnar structure.

Many aryl-substituted triphenylene derivatives, which can be synthesized from this compound precursors, exhibit a single hexagonal columnar (Colh) mesophase. researchgate.net However, the stability of this phase can be limited, sometimes only appearing upon cooling (monotropic behavior). researchgate.net This reduced stability is often attributed to the bulky side groups disrupting the ideal stacking of the triphenylene cores. researchgate.net In some cases, fluorination of the peripheral chains has been shown to influence the mesomorphic behavior, leading to the formation of disordered hexagonal columnar phases. oup.com

| Compound Type | Mesophase Observed | Characterization Techniques | Reference |

| Aryl-substituted triphenylenes | Hexagonal columnar (Colh) | POM, DSC, XRD | researchgate.net |

| Fluorinated hexasubstituted triphenylenes | Disordered hexagonal columnar (Colh) | Not specified | oup.com |

| Triphenylene-fused triazatruxenes | Ordered columnar liquid crystalline phase | TGA, DSC, POM, XRD | researchgate.net |

Self-Assembly Mechanisms and Resulting Architectures

The driving forces behind the self-assembly of this compound derivatives are multifaceted. The resulting supramolecular architectures are not only scientifically intriguing but also hold promise for the development of advanced functional materials.

π-Stacked Columnar Aggregates